molecular formula C7H11IN2 B3235664 1,5-Diethyl-4-iodo-1H-pyrazole CAS No. 1354704-11-2

1,5-Diethyl-4-iodo-1H-pyrazole

Cat. No.: B3235664
CAS No.: 1354704-11-2
M. Wt: 250.08
InChI Key: ITHSOPXEDRTEPW-UHFFFAOYSA-N
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Description

1,5-Diethyl-4-iodo-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This specific compound, with the molecular formula C7H11IN2, features ethyl groups at positions 1 and 5, and an iodine atom at position 4. Pyrazoles have gained significant attention due to their diverse applications in medicinal chemistry, agrochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diethyl-4-iodo-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound, followed by iodination. The reaction typically proceeds as follows:

    Cyclocondensation: Hydrazine reacts with a 1,3-dicarbonyl compound (such as diethyl malonate) under acidic or basic conditions to form the pyrazole ring.

    Iodination: The resulting pyrazole is then treated with iodine and a suitable oxidizing agent (e.g., ammonium hydroxide) to introduce the iodine atom at position 4.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Diethyl-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at position 4 can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form pyrazole N-oxides or reduction to remove the iodine atom.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include 4-azido-1,5-diethyl-1H-pyrazole or 4-cyano-1,5-diethyl-1H-pyrazole.

    Oxidation: Pyrazole N-oxides.

    Reduction: 1,5-Diethyl-1H-pyrazole.

Scientific Research Applications

1,5-Diethyl-4-iodo-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer agents.

    Agrochemistry: The compound is used in the development of agrochemicals such as herbicides and fungicides.

    Materials Science: It is employed in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Coordination Chemistry:

Mechanism of Action

The mechanism of action of 1,5-Diethyl-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes, receptors, and DNA. The iodine atom can facilitate the formation of halogen bonds, enhancing the compound’s binding affinity to its target. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diethyl-1H-pyrazole: Lacks the iodine atom, resulting in different reactivity and applications.

    4-Iodo-1H-pyrazole: Lacks the ethyl groups, affecting its solubility and binding properties.

    1,3,5-Triethyl-4-iodo-1H-pyrazole: Contains an additional ethyl group, influencing its steric and electronic properties.

Uniqueness

1,5-Diethyl-4-iodo-1H-pyrazole is unique due to the presence of both ethyl groups and an iodine atom, which confer distinct chemical reactivity and biological activity. The combination of these substituents allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

1,5-diethyl-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-3-7-6(8)5-9-10(7)4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHSOPXEDRTEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1CC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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